molecular formula C23H31N3O B12776384 BU-Lad CAS No. 96930-87-9

BU-Lad

Cat. No.: B12776384
CAS No.: 96930-87-9
M. Wt: 365.5 g/mol
InChI Key: VTVHSIXDKKKTMT-DYESRHJHSA-N
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Description

BU-Lad, also known as 6-butyl-6-nor-lysergic acid diethylamide, is a psychedelic compound that is structurally related to lysergic acid diethylamide (LSD). It was first synthesized by Alexander Shulgin and reported in his book TiHKAL (Tryptamines I Have Known and Loved). This compound is known for its significantly lower potency compared to LSD, with a dose of 500 micrograms producing only mild effects .

Preparation Methods

The synthesis of BU-Lad involves the modification of the lysergic acid diethylamide structure. The synthetic route typically starts with lysergic acid, which undergoes a series of chemical reactions to introduce the butyl group at the 6-position. The key steps include:

Chemical Reactions Analysis

BU-Lad undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

BU-Lad exerts its effects by interacting with serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction leads to altered perception, mood, and cognition. The molecular mechanism involves the activation of the 5-HT2A receptor, which triggers a cascade of intracellular signaling pathways, ultimately resulting in the psychedelic effects observed .

Comparison with Similar Compounds

    LSD (Lysergic Acid Diethylamide): The most well-known lysergamide, significantly more potent than BU-Lad.

    AL-LAD (6-Allyl-6-nor-lysergic Acid Diethylamide): Another analogue with similar effects to LSD but slightly less potent.

    ETH-LAD (6-Ethyl-6-nor-lysergic Acid Diethylamide): Known for its higher potency compared to LSD.

    PRO-LAD (6-Propyl-6-nor-lysergic Acid Diethylamide): Similar in potency to LSD but with a different side chain.

This compound’s uniqueness lies in its lower potency and milder effects, making it a valuable compound for studying the structure-activity relationships of lysergamides without the intense effects associated with LSD .

Properties

CAS No.

96930-87-9

Molecular Formula

C23H31N3O

Molecular Weight

365.5 g/mol

IUPAC Name

(6aR,9R)-7-butyl-N,N-diethyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C23H31N3O/c1-4-7-11-26-15-17(23(27)25(5-2)6-3)12-19-18-9-8-10-20-22(18)16(14-24-20)13-21(19)26/h8-10,12,14,17,21,24H,4-7,11,13,15H2,1-3H3/t17-,21-/m1/s1

InChI Key

VTVHSIXDKKKTMT-DYESRHJHSA-N

Isomeric SMILES

CCCCN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(CC)CC

Canonical SMILES

CCCCN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N(CC)CC

Origin of Product

United States

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